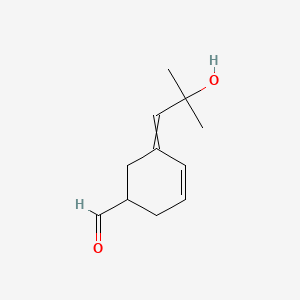
3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-: is an organic compound with the molecular formula C10H16O2. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Utilized in drug discovery and development processes.
Industry:
- Applied in the production of fragrances and flavors.
- Used as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Cyclohexene-4-carboxaldehyde
- 1-Formyl-3-cyclohexene
- 1,2,3,6-Tetrahydrobenzaldehyde
- 1,2,5,6-Tetrahydrobenzaldehyde
Comparison:
- Uniqueness: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- is unique due to the presence of the hydroxy and methylpropylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
- Reactivity: The additional functional groups in this compound allow for a wider range of chemical reactions and potential applications in various fields.
Properties
CAS No. |
72927-97-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-(2-hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)7-9-4-3-5-10(6-9)8-12/h3-4,7-8,10,13H,5-6H2,1-2H3 |
InChI Key |
HZHOPLNHGZJIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C1CC(CC=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















